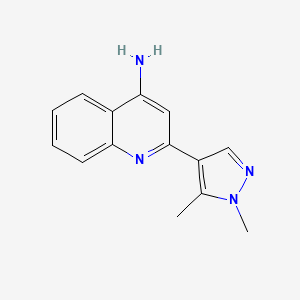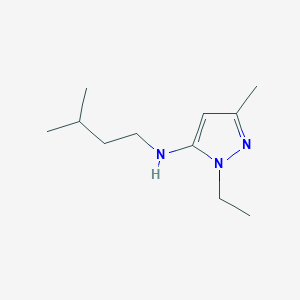![molecular formula C13H22F3N3 B11734864 heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734864.png)
heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is a chemical compound that features a heptyl group attached to a pyrazole ring substituted with a trifluoromethyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the functionalization of the pyrazole ring. One common method involves the lithiation of the pyrazole ring followed by trapping with electrophiles. For instance, the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole can be achieved using n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by reaction with heptyl bromide to introduce the heptyl group .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic strategies that ensure high yields and purity. Techniques such as flow chemistry, where reactions are carried out in a continuous flow system, can be employed to optimize reaction conditions and avoid issues like precipitation .
Chemical Reactions Analysis
Types of Reactions
Heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium for lithiation, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve controlling temperature and solvent choice to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups depending on the nucleophile used .
Scientific Research Applications
Heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemistry: It can be used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets.
Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the heptyl group can influence its lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound lacks the heptyl group but shares the pyrazole core with a trifluoromethyl substituent.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similar to the previous compound but with the trifluoromethyl group at a different position on the pyrazole ring.
Uniqueness
Heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of the heptyl group, which can significantly influence its chemical properties and biological activity. This structural feature distinguishes it from other pyrazole derivatives and can lead to different applications and reactivity patterns .
Properties
Molecular Formula |
C13H22F3N3 |
|---|---|
Molecular Weight |
277.33 g/mol |
IUPAC Name |
N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]heptan-1-amine |
InChI |
InChI=1S/C13H22F3N3/c1-3-4-5-6-7-8-17-9-11-10-18-19(2)12(11)13(14,15)16/h10,17H,3-9H2,1-2H3 |
InChI Key |
LCVBRBFGHBVNFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=C(N(N=C1)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11734781.png)

![butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734791.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734793.png)
![heptyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734801.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734805.png)
![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734810.png)
![2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11734813.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734820.png)

![1,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734833.png)
![1-(2-fluoroethyl)-5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734848.png)

![1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole](/img/structure/B11734860.png)
